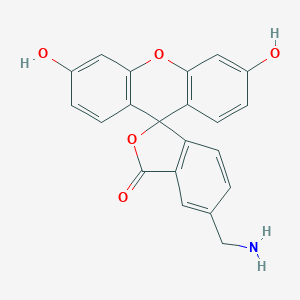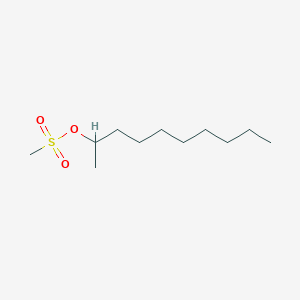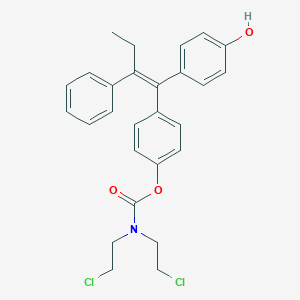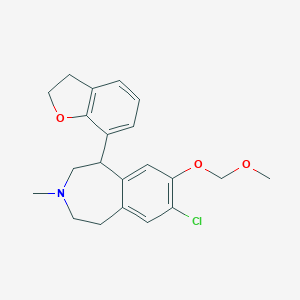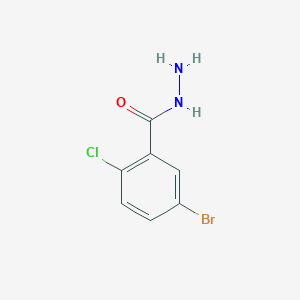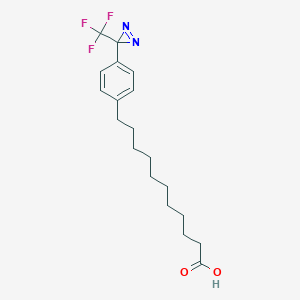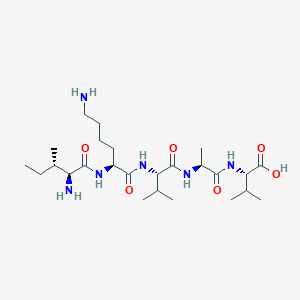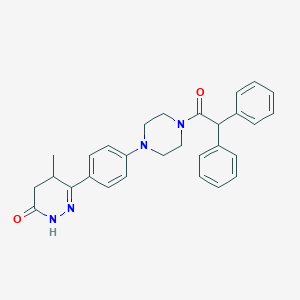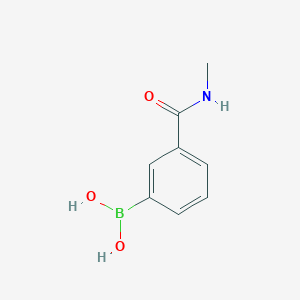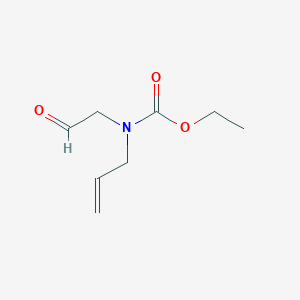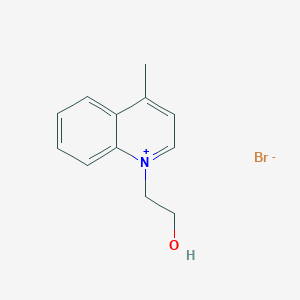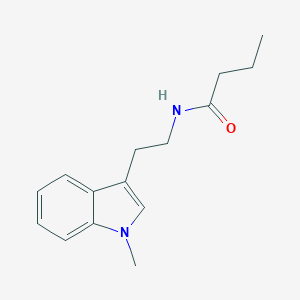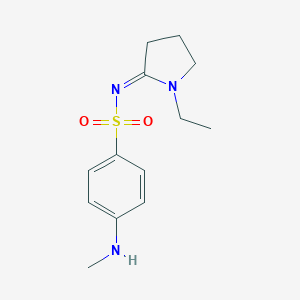
N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide, also known as EPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPM is a potent and selective blocker of the voltage-gated sodium channel, which makes it useful for a variety of research purposes.
Applications De Recherche Scientifique
N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the main uses of N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide is in the study of voltage-gated sodium channels. N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide is a potent and selective blocker of these channels, which makes it useful for studying their function and role in various physiological processes.
N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide has also been used in the study of pain. Voltage-gated sodium channels are involved in the transmission of pain signals, and N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide has been shown to have analgesic effects in animal models.
Mécanisme D'action
N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide blocks voltage-gated sodium channels by binding to the channel's pore region. This prevents the influx of sodium ions, which is necessary for the generation of action potentials. N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide has been shown to be a more potent blocker of sodium channels than other commonly used blockers, such as tetrodotoxin.
Effets Biochimiques Et Physiologiques
The blocking of voltage-gated sodium channels by N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide has a number of biochemical and physiological effects. One of the most significant effects is the inhibition of action potential generation in neurons. This can lead to a reduction in neurotransmitter release and a decrease in neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide in lab experiments is its potency and selectivity as a blocker of voltage-gated sodium channels. This makes it useful for studying the function of these channels in various physiological processes. However, one limitation of using N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide is its potential toxicity. N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide has been shown to have toxic effects on some cell types, and care must be taken when using it in experiments.
Orientations Futures
There are a number of future directions for research on N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide. One area of interest is the development of more potent and selective blockers of voltage-gated sodium channels. Another area of research is the study of N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide's potential as a treatment for pain. Additionally, N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide could be used in the study of other ion channels and their role in various physiological processes.
Méthodes De Synthèse
The synthesis of N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide involves the reaction of 4-chloro-N-(1-ethyl-2-pyrrolidinylidene)benzenesulfonamide with methylamine. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol. The resulting product is then purified through recrystallization to obtain pure N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide.
Propriétés
Numéro CAS |
126826-54-8 |
|---|---|
Nom du produit |
N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide |
Formule moléculaire |
C13H19N3O2S |
Poids moléculaire |
281.38 g/mol |
Nom IUPAC |
(NZ)-N-(1-ethylpyrrolidin-2-ylidene)-4-(methylamino)benzenesulfonamide |
InChI |
InChI=1S/C13H19N3O2S/c1-3-16-10-4-5-13(16)15-19(17,18)12-8-6-11(14-2)7-9-12/h6-9,14H,3-5,10H2,1-2H3/b15-13- |
Clé InChI |
JHWWZDZNJCDLQD-UHFFFAOYSA-N |
SMILES isomérique |
CCN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)NC |
SMILES |
CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NC |
SMILES canonique |
CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NC |
Synonymes |
N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



